molecular formula C16H21BF3NO3 B1415798 N,n-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzamide CAS No. 2058320-03-7

N,n-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzamide

Cat. No. B1415798
CAS RN: 2058320-03-7
M. Wt: 343.2 g/mol
InChI Key: HHXJHAJMQNVYAZ-UHFFFAOYSA-N
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Description

N,n-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C16H21BF3NO3 and its molecular weight is 343.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,n-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,n-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Compounds related to N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzamide are synthesized using multi-step substitution reactions. The methods involve boric acid ester intermediates with benzene rings and their structures are confirmed by techniques like FTIR, NMR, and mass spectrometry (Huang et al., 2021).

  • Crystal Structure and DFT Studies : The crystal structures of these compounds are measured using X-ray diffraction and analyzed using density functional theory (DFT). This approach helps in understanding the conformational and molecular structures, providing insights into their physicochemical properties (Huang et al., 2021).

Application in Fluorescence Probes

  • Fluorescence Probes for Hydrogen Peroxide Detection : Boronate ester compounds, similar to the one , are used in the development of fluorescence probes for detecting hydrogen peroxide (H2O2). These probes demonstrate various fluorescence responses based on their structure, offering potential applications in sensing and imaging technologies (Lampard et al., 2018).

Medicinal Chemistry and Drug Development

  • Novel Antineoplastic Metabolism and Disposition : In the context of novel antineoplastic agents, compounds with similar structures are examined for their metabolic processes and pharmacologic properties, indicating their potential in drug development and therapeutic applications (Zhang et al., 2011).

  • Cytoprotection Against Oxidative Stress : Certain benzamide derivatives with boronate groups have been studied for their ability to protect cells under oxidative stress. These compounds show potential as prodrugs, releasing metal chelators in response to oxidative conditions, which could have implications in treating diseases related to oxidative damage (Wang & Franz, 2018).

properties

IUPAC Name

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BF3NO3/c1-14(2)15(3,4)24-17(23-14)12-8-7-10(13(22)21(5)6)9-11(12)16(18,19)20/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXJHAJMQNVYAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)N(C)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,n-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,n-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzamide
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N,n-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzamide
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N,n-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzamide
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N,n-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzamide
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N,n-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzamide

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